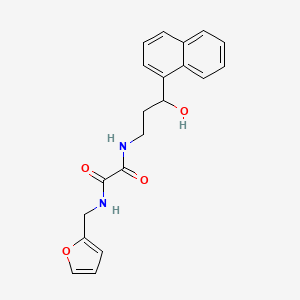
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as FNA, is a small molecule that has gained attention in recent years due to its potential use in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves the reaction of furan-2-carboxylic acid with N-(3-aminopropyl)naphthalene-1-carboxamide, followed by the addition of oxalyl chloride and subsequent hydrolysis.
Starting Materials
Furan-2-carboxylic acid, N-(3-aminopropyl)naphthalene-1-carboxamide, Oxalyl chloride, Triethylamine, Methanol, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride and triethylamine in chloroform to form furan-2-carbonyl chloride., Step 2: N-(3-aminopropyl)naphthalene-1-carboxamide is added to the reaction mixture and stirred at room temperature for 24 hours to form N1-(furan-2-ylmethyl)-N2-(3-(naphthalen-1-yl)propyl)oxalamide intermediate., Step 3: Oxalyl chloride is added to the intermediate and stirred at room temperature for 2 hours to form N1-(furan-2-ylmethyl)-N2-(3-(naphthalen-1-yl)propyl)oxalamide., Step 4: The reaction mixture is quenched with methanol and then diluted with water., Step 5: Sodium bicarbonate is added to the mixture to adjust the pH to 7-8., Step 6: The product is extracted with chloroform and dried over anhydrous sodium sulfate., Step 7: The solvent is removed under reduced pressure to obtain the final product.
Mécanisme D'action
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide works by binding to specific proteins and enzymes, altering their activity and function. This can lead to changes in various biological processes, including cell signaling, metabolism, and gene expression. The exact mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is still being studied, but it is believed to involve the formation of covalent bonds with specific amino acid residues in target proteins.
Effets Biochimiques Et Physiologiques
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes involved in metabolic pathways, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells. These effects make N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide a valuable tool for studying different biological processes and for identifying potential drug targets.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide in lab experiments is its high purity and specificity. This ensures that the effects observed are due to the compound itself and not to impurities or contaminants. Additionally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is that it may not be suitable for all types of experiments, as its effects may be too specific or too general for certain applications.
Orientations Futures
There are many potential future directions for research involving N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. One area of interest is the development of new drugs that target specific enzymes or proteins that are affected by N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. Additionally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide could be used to study the effects of different drugs on biological processes, potentially leading to the identification of new drug targets. Finally, N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide could be used to investigate the role of specific enzymes and proteins in disease states, leading to a better understanding of the underlying mechanisms of various diseases.
Applications De Recherche Scientifique
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has been shown to have a variety of applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biochemical pathways. N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has also been used to study the effects of different drugs on biological processes, making it a valuable tool in drug discovery research.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-21-19(24)20(25)22-13-15-7-4-12-26-15/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKNRKUSYCEECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

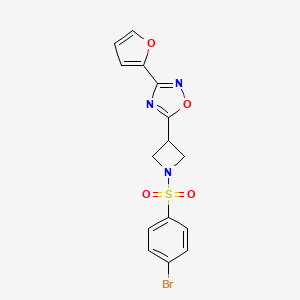
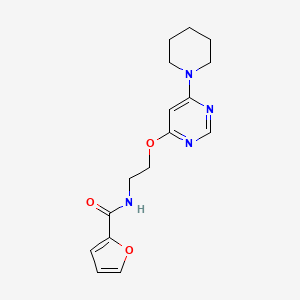
![3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2619361.png)
![4-(2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2619362.png)
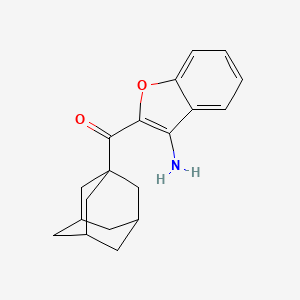
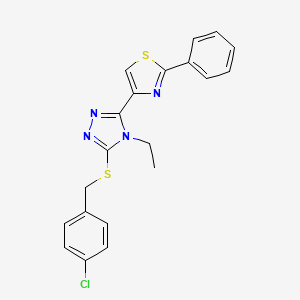
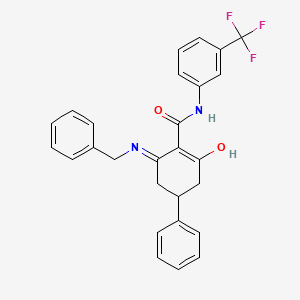
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2619369.png)
![2-[2-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2619371.png)
![3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2619372.png)
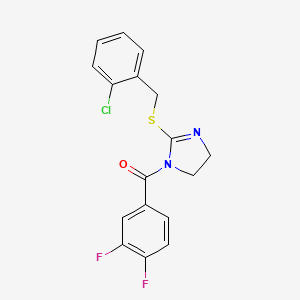
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2619379.png)
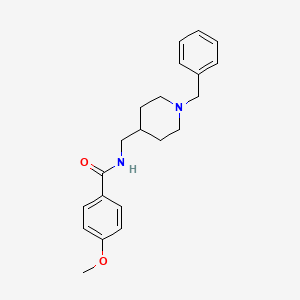
![1-(2-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2619381.png)